molecular formula C20H19ClFN7O B2721421 N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021223-82-4

N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2721421
CAS RN: 1021223-82-4
M. Wt: 427.87
InChI Key: WLRNUJKTAGHGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H19ClFN7O and its molecular weight is 427.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis for Antitubercular and Antibacterial Activities

N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is part of a broader class of compounds explored for their potential in treating infectious diseases. A study highlighted the synthesis of novel carboxamide derivatives for their antitubercular and antibacterial activities. These compounds, including derivatives of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide, showed promising results against Mycobacterium tuberculosis and various bacterial strains, underscoring the therapeutic potential of such compounds in infectious disease treatment (Bodige et al., 2020).

Antineoplastic Activities in Chronic Myelogenous Leukemia

The compound has been investigated for its role as an antineoplastic agent, particularly in the context of chronic myelogenous leukemia (CML). A study focusing on the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in CML patients identified various metabolites of flumatinib, indicating the compound's complex biotransformation in humans. This research provides insight into the metabolic pathways of such compounds, contributing to the development of effective cancer therapies (Gong et al., 2010).

Neuropharmacological Applications

Further research into derivatives of this compound has explored their potential in neuropharmacology. Compounds within this class have shown promising results as noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists, suggesting their potential utility in treating psychiatric disorders (Perregaard et al., 1992).

Chemical Modification for Enhanced Pharmacological Profiles

Studies have also focused on chemical modification to enhance the pharmacological profile of such compounds. Research into N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a related compound, aimed at enriching the structural types of urea-based TRPV1 antagonists. This led to the discovery of analogs with improved pharmacological and tolerability profiles, highlighting the importance of structural modification in drug development (Nie et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN7O/c21-15-13-14(4-5-16(15)22)24-20(30)29-11-9-28(10-12-29)19-7-6-18(26-27-19)25-17-3-1-2-8-23-17/h1-8,13H,9-12H2,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRNUJKTAGHGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.